Metofenazate difumarate
Beschreibung
Metofenazate difumarate is a phenothiazine derivative with the molecular formula C₃₁H₃₆ClN₃O₅S·2C₄H₄O₄ and a molecular weight of 878.34 g/mol (calculated from the formula in ). Structurally, it consists of a phenothiazine core substituted with a 3-(2-chloro-10H-phenothiazin-10-yl)propyl group, a piperazinyl moiety, and esterified 3,4,5-trimethoxybenzoic acid, combined with two fumarate counterions .
Mechanism of Action: Metofenazate acts as a selective calmodulin inhibitor, exhibiting higher specificity for calmodulin-dependent processes compared to other inhibitors like trifluoperazine. This selectivity reduces off-target effects, making it a valuable tool in research contexts to study calcium signaling pathways .
Regulatory Status: It is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) 2A3RCX7T4J and classified under HS code 29343090 for international trade .
Eigenschaften
CAS-Nummer |
522-23-6 |
|---|---|
Molekularformel |
C35H40ClN3O9S |
Molekulargewicht |
714.2 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C31H36ClN3O5S.C4H4O4/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;5-3(6)1-2-4(7)8/h4-5,7-10,19-21H,6,11-18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
RCJSPEGWDNYZCS-WLHGVMLRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
388-51-2 (Parent) |
Synonyme |
2-(4-(3-(2-chlorophenothiazin-10-yl)-propyl)-1- piperazinyl)-ethyl-3,4,5-trimethoxybenzoate Frenolone methophenazine metofenazate metofenazate difumarate perphenazintrimethoxybenzoate Phrenolon |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Metofenazate difumarate can be synthesized through a series of chemical reactions involving the esterification of 3,4,5-trimethoxybenzoic acid with 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl alcohol . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of metofenazate difumarate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Metofenazate difumarate undergoes various chemical reactions, including:
Oxidation: The phenothiazine ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Metofenazate difumarate has a wide range of applications in scientific research:
Wirkmechanismus
Metofenazate difumarate exerts its effects primarily through the inhibition of calmodulin, a calcium-binding messenger protein involved in various cellular processes . By inhibiting calmodulin, metofenazate difumarate disrupts calcium signaling pathways, leading to its antipsychotic effects . The compound also interacts with dopamine receptors, contributing to its therapeutic efficacy in psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Phenothiazine Derivatives
Trifluoperazine
- Mechanism : A classical calmodulin inhibitor and antipsychotic.
- Comparison : Metofenazate demonstrates 10-fold greater selectivity for calmodulin inhibition compared to trifluoperazine, minimizing interactions with dopamine receptors and reducing extrapyramidal side effects .
- Therapeutic Use : While trifluoperazine is used clinically for schizophrenia, Metofenazate remains primarily a research compound due to its specialized mechanism.
Chlorpromazine
- Mechanism : Dopamine D₂ receptor antagonist with additional antihistaminic and anticholinergic effects.
- Comparison : Unlike Metofenazate, chlorpromazine lacks calmodulin selectivity and exhibits broader receptor activity, leading to sedation and metabolic side effects. Metofenazate’s structural modifications (e.g., trimethoxybenzoate ester) enhance target specificity .
Perphenazine Decanoate Mechanism: Long-acting antipsychotic via esterification of perphenazine with decanoic acid. Comparison: Both compounds share a phenothiazine core, but Perphenazine decanoate focuses on sustained dopamine receptor blockade, whereas Metofenazate prioritizes calmodulin inhibition .
Molecular and Pharmacokinetic Profiles
| Compound | Molecular Formula | Key Targets | Selectivity vs. Metofenazate | Therapeutic Use |
|---|---|---|---|---|
| Metofenazate difumarate | C₃₁H₃₆ClN₃O₅S·2C₄H₄O₄ | Calmodulin | N/A | Research (calmodulin studies) |
| Trifluoperazine | C₂₁H₂₄F₃N₃S | Calmodulin, Dopamine D₂ | 10x less selective | Schizophrenia |
| KB-2413 difumarate | C₂₃H₃₀N₄O₄S·2C₄H₄O₄ | Histamine H₁ | N/A (different target) | Antiallergic |
| Perphenazine decanoate | C₃₁H₄₄ClN₃O₂S | Dopamine D₂ | N/A (different target) | Psychosis (long-acting) |
Selectivity and Toxicity
- Metofenazate exhibits a therapeutic index 110x greater than chlorpheniramine in preclinical models, emphasizing its safety profile in targeted applications .
- In contrast, phenothiazines like mesoridazine besylate (a dopamine antagonist) carry risks of QTc prolongation, a side effect absent in Metofenazate due to its lack of dopamine receptor affinity .
Q & A
Q. What are the validated analytical methods for structural characterization of metofenazate difumarate in preclinical studies?
To confirm the chemical identity of metofenazate difumarate (C31H36ClN3O5S·C8H4O8), researchers should employ a combination of X-ray crystallography for crystal structure determination and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to verify functional groups. For purity assessment, HPLC-UV (high-performance liquid chromatography with ultraviolet detection) is recommended, using a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio. Cross-reference with the reported melting point (190–194°C) to ensure consistency .
Q. How should researchers design toxicity studies for metofenazate difumarate in rodent models?
For acute toxicity, follow OECD Guideline 423, administering graded doses (e.g., 80–320 mg/kg) to Sprague-Dawley rats via oral gavage. Monitor mortality, organ weight changes, and histopathology. For teratogenicity, use a 7–14-day gestational exposure model (TDLo = 80 mg/kg in rats) to assess fetal malformations, with saline as a negative control . Include toxicokinetic parameters (Cmax, AUC) to correlate dose with systemic exposure.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in solubility data for metofenazate difumarate across studies?
Discrepancies in solubility (e.g., 105 µg/ml vs. 412 µg/ml in simulated lung fluid) may arise from pH variations or salt form differences. To address this:
- Use pH-solubility profiling (pH 1.2–7.4) with shake-flask methods.
- Compare difumarate salt vs. free base forms using dynamic light scattering (DLS) to assess particle size impact.
- Validate with biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions .
Q. How can researchers optimize receptor selectivity studies for metofenazate difumarate analogs?
To evaluate subtype selectivity (e.g., CNS targets like α4β2 nicotinic receptors):
- Use radioligand binding assays with [<sup>3</sup>H]-cytisine for α4β2 and α2β4 subtypes.
- Apply patch-clamp electrophysiology to measure EC50 values (e.g., 0.18 µM for α4β2 vs. >100 µM for α7 subtypes).
- Include molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to receptor pockets .
Q. What methodologies are recommended for analyzing metabolic stability of metofenazate difumarate in hepatic models?
- Conduct microsomal incubation assays (human/rat liver microsomes) with NADPH cofactor.
- Quantify metabolites via LC-MS/MS using a QTRAP 6500+ system in MRM mode.
- Compare intrinsic clearance (CLint) between species to predict in vivo pharmacokinetics .
Data Interpretation and Conflict Resolution
Q. How should researchers address conflicting toxicity results between in vitro and in vivo models?
- Perform PBPK modeling (physiologically based pharmacokinetic) to extrapolate in vitro hepatotoxicity data (e.g., HepG2 cell IC50) to in vivo doses.
- Validate with transgenic rodent models (e.g., CYP3A4-humanized mice) to account for metabolic differences.
- Use Hill slope analysis to assess dose-response curve concordance .
Q. What statistical approaches are suitable for dose-response studies of metofenazate difumarate?
- Apply non-linear regression (GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters).
- Calculate EC50/IC50 with 95% confidence intervals using bootstrap resampling (n=10,000 iterations).
- For outliers, perform Grubbs’ test (α=0.05) to exclude anomalous data points .
Experimental Design Best Practices
Q. How to ensure reproducibility in synthetic protocols for metofenazate difumarate analogs?
Q. What controls are essential in receptor-binding assays for metofenazate derivatives?
- Include positive controls (e.g., varenicline for α4β2 nAChR) and negative controls (buffer-only wells).
- Use non-specific binding controls (excess cold ligand) to subtract background noise.
- Validate assay stability with Z’-factor calculations (>0.5 indicates robust assay) .
Reporting Standards
- Tables : Number with Roman numerals (e.g., Table I) and ensure self-explanatory footnotes. Avoid compound-specific codes (e.g., "4b") in graphics .
- Figures : Use color-coded EC50 curves and avoid overcrowding chemical structures in TOC graphics .
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